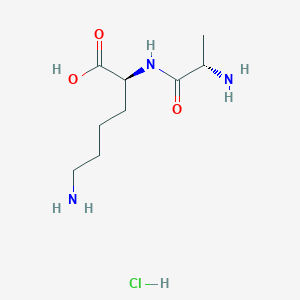

Alanyllysine--hydrogen chloride (1/1)

Description

The exact mass of the compound (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Alanyllysine--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanyllysine--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUXAHYKKBLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585052 | |

| Record name | Alanyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-27-3 | |

| Record name | Alanyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ala-Lys hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of Alanyllysine hydrogen chloride in water vs organic solvents

Title: Technical Guide: Solubility Profiling and Solvation Thermodynamics of Alanyllysine Hydrochloride (Ala-Lys HCl)

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of Alanyllysine hydrogen chloride (Ala-Lys HCl) , a hydrophilic dipeptide salt. It synthesizes physicochemical principles with experimental data from analogous lysine-containing peptides to establish a predictive solubility model.[1][2] The guide details the thermodynamic drivers of solvation in aqueous versus organic media and provides a validated, self-correcting experimental protocol (based on OECD 105) for precise solubility determination.

Part 1: Physicochemical Basis of Solvation

To understand the solubility of Ala-Lys HCl, one must first deconstruct its molecular architecture. Unlike neutral organic molecules, Ala-Lys HCl is an ionic species in the solid state.

1.1 Molecular Architecture & The Salt Effect

-

Structure: L-Alanyl-L-Lysine is a dipeptide containing a hydrophobic methyl side chain (Alanine) and a positively charged

-amino group (Lysine).[1][2] -

The HCl Factor: The hydrogen chloride counter-ion is critical. It protonates the primary amines, converting the molecule into a cationic salt.

-

Lattice Energy: The crystal lattice is held together by strong ionic interactions (

-

Solvation Requirement: For dissolution to occur, the solvent must possess a high dielectric constant (

) to shield these charges and overcome the lattice energy (Born Solvation Energy).

-

1.2 Thermodynamic Solvation Mechanism

The dissolution process is governed by the Gibbs Free Energy of Solution (

-

In Water (

): The high dielectric constant reduces the electrostatic attraction between the peptide cation and chloride anion. Water molecules form a structured hydration shell around the charged amines (enthalpically favorable), driving high solubility. -

In Organic Solvents (e.g., Ethanol

): The lower dielectric constant cannot effectively shield the ionic charges. The energy required to break the crystal lattice is not compensated by solvent-solute interactions, resulting in precipitation or insolubility.

Part 2: Solubility Profile (Data & Predictions)

While specific empirical curves for Ala-Lys HCl are often proprietary, its behavior closely mirrors L-Lysine Monohydrochloride due to the dominance of the charged side chain.

Table 1: Characteristic Solubility Profile of Ala-Lys HCl

| Solvent Category | Specific Solvent | Solubility Rating | Estimated Range (mg/mL)* | Mechanistic Driver |

| Aqueous | Water (pH 7.[1][2]0) | Very High | > 500 mg/mL | Ionic dipole-dipole interactions; Hydrogen bonding.[1][2] |

| PBS (pH 7.4) | High | > 300 mg/mL | Common ion effect (Cl-) may slightly reduce limit vs pure water.[1][2] | |

| Polar Organic | DMSO | Moderate | 10 - 50 mg/mL | High polarity ( |

| Methanol | Low | 1 - 10 mg/mL | Insufficient dielectric constant to dissociate the HCl salt pair fully.[1][2] | |

| Ethanol | Very Low | < 1 mg/mL | Strong lattice energy dominates; solvent cannot overcome inter-ionic forces.[1][2] | |

| Non-Polar | Acetonitrile | Insoluble | < 0.1 mg/mL | Lack of H-bond donors/acceptors; hydrophobic effect.[1][2] |

| Hexane/DCM | Insoluble | ~ 0.0 mg/mL | Complete thermodynamic incompatibility.[1][2] |

*Estimates based on L-Lysine HCl and short cationic peptide data [1][2].

Part 3: Mechanistic Visualization[1][2]

The following diagram illustrates the decision logic for solvent selection and the thermodynamic barriers involved.

Caption: Thermodynamic decision tree for Ala-Lys HCl solvation. High dielectric constants are required to overcome the lattice energy of the salt form.

Part 4: Experimental Protocol (Self-Validating)

To determine the exact solubility limit (saturation point), do not rely on visual inspection alone. Use the OECD 105 Flask Method [3] adapted for peptides with HPLC validation.

Protocol: Saturation Shake-Flask Method

Reagents:

Workflow:

-

Pre-Saturation: Add excess Ala-Lys HCl to 5 mL of solvent in a glass vial. "Excess" is defined as visible solid remaining after 10 minutes of sonication.[1]

-

Equilibration: Agitate at 30°C for 24 hours, then reduce to 20°C for 24 hours.

-

Why? This "approach from supersaturation" ensures you reach true equilibrium and prevents metastable states.[1]

-

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF filter.

-

Critical Step: Discard the first 10% of the filtrate to account for potential peptide adsorption to the filter membrane.

-

-

Quantification (HPLC-UV): Dilute filtrate and analyze via HPLC (C18 column, 214 nm detection).

-

Validation: The peak area must fall within the linear range of a pre-calibrated standard curve.

-

Visual Workflow: Validated Solubility Testing

Caption: Step-by-step execution of the OECD 105 modified shake-flask method for peptide solubility determination.

Part 5: Implications for Drug Development[2][3][4]

-

Formulation Strategy:

-

Aqueous Formulations: Ala-Lys HCl is ideal for parenteral nutrition or aqueous injections due to its high solubility (>500 mg/mL).[1][2] No solubilizers (e.g., Tween, Cyclodextrins) are typically needed.[1][2]

-

Lyophilization: Because it is a salt, it may be hygroscopic.[1][2] Formulation requires careful control of humidity during manufacturing.[1]

-

-

Organic Synthesis (Peptide Coupling):

References

-

Zhao, D., et al. (2009).[1][2][3][4] "Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol." Journal of Chemical & Engineering Data. Link[2]

-

Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.[1][2] Link

-

OECD. (1995).[1][2][5] "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. Link[2]

-

PubChem. (2025).[1][2][6] "L-Lysine Hydrochloride Compound Summary." National Library of Medicine.[1] Link[2]

Sources

- 1. Lysine hydrochloride (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. L-Lysine, L-prolyl-L-alanyl- | C14H26N4O4 | CID 10267656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Function & Transport Mechanics of Alanyllysine (Ala-Lys)

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Bypass" Mechanism

In the context of peptide transport and drug delivery, Alanyllysine (Ala-Lys) serves as more than a simple nutrient; it is a canonical substrate that defines the operational capacity of the Proton-Coupled Oligopeptide Transporter (POT) family.

Its primary biological function is the efficient delivery of Lysine —an essential amino acid—via a high-capacity "bypass" route. While free Lysine relies on cationic amino acid transporters (e.g., systems

Mechanistic Foundation: The PEPT1/PEPT2 Interface

The transport of Ala-Lys is driven by an inwardly directed proton electrochemical gradient. Unlike passive diffusion or ATP-driven pumps, this system acts as a high-efficiency symporter.

Structural Recognition

PEPT1 and PEPT2 recognize the peptide bond and the specific distance between the N-terminal amino group and the C-terminal carboxyl group.

-

N-Terminal Preference: The transporter favors the L-isomer configuration. Ala-Lys presents an uncharged alanine at the N-terminus (at neutral pH zwitterionic form), which is highly compatible with the binding pocket.

-

C-Terminal Recognition: The Lysine side chain (

-amino group) is positively charged. While PEPT1 is generally charge-neutral in preference, it accommodates cationic side chains (like Lys) efficiently, provided the backbone geometry is preserved.

The Transport Cycle

-

Binding: Ala-Lys binds to the outward-facing conformation of PEPT1.

-

Protonation: The binding is coupled to the binding of protons (

). The stoichiometry is typically 1:1 or 2:1 ( -

Translocation: The protein undergoes a "rocker-switch" conformational change, exposing the substrate to the cytoplasm.

-

Release & Hydrolysis: Ala-Lys is released and immediately hydrolyzed by cytosolic peptidases into free Alanine and Lysine, maintaining the inward concentration gradient.

Visualization of the "Bypass" Pathway

Figure 1: The "Bypass" Mechanism. Ala-Lys utilizes the high-capacity PEPT1 transporter (blue path), evading the competitive saturation often seen in free cationic amino acid transporters (yellow path).

Quantitative Profiling: Kinetics & Thermodynamics

For drug development, understanding the affinity (

Comparative Kinetics Table

| Parameter | PEPT1 (Intestinal) | PEPT2 (Renal/CNS) | Biological Implication |

| Affinity ( | 0.5 – 2.0 mM | 10 – 100 µM | PEPT1 requires high luminal concentrations (post-meal); PEPT2 scavenges traces in kidney. |

| Capacity ( | High | Low | PEPT1 is built for bulk nutrient absorption; PEPT2 for conservation. |

| Mechanism | Low-affinity / High-capacity | High-affinity / Low-capacity | Ala-Lys is cleared rapidly by PEPT2 in the proximal tubule to prevent proteinuria. |

| Inhibition ( | Millimolar range | Micromolar range | Drugs targeting PEPT2 (kidney) need higher affinity to compete with endogenous Ala-Lys. |

Note: Values represent consensus ranges derived from TEVC and radiotracer assays in Xenopus oocytes and Caco-2 cells. [1][2][1][2][3][4][5][6]

Experimental Methodologies

To validate Ala-Lys transport or use it as a competitive reference, two distinct protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Best for: Definitive proof of electrogenic transport and kinetic characterization.

Principle: Since Ala-Lys transport is coupled to

-

Preparation: Inject Xenopus laevis oocytes with 50 ng of SLC15A1 (PEPT1) cRNA. Incubate for 3-5 days at 18°C.

-

Setup: Place oocyte in a perfusion chamber. Impale with two agar-cushioned microelectrodes (0.5–1.0 M

resistance) filled with 3M KCl. -

Clamping: Clamp membrane potential (

) at -60 mV . -

Perfusion:

-

Baseline: Perfuse with standard ND96 buffer (pH 6.0).

-

Challenge: Switch to ND96 containing 1 mM Ala-Lys .

-

-

Data Acquisition: Record the inward current (

).-

Validation: The current should be pH-dependent (abolished at pH 7.4) and saturable.

-

-

Analysis: Fit current values at varying concentrations (0.1 – 10 mM) to the Michaelis-Menten equation to derive

.

Protocol B: Competitive Uptake Assay (Caco-2)

Best for: High-throughput screening of drug candidates against the Ala-Lys motif.

-

Cell Culture: Seed Caco-2 cells in 24-well plates. Culture for 21 days to ensure differentiation and apical PEPT1 expression.

-

Buffer Prep: Use pH 6.0 uptake buffer (Mes-Tris) to optimize proton gradient.

-

Tracer: Use [

H]Gly-Sar (Glycyl-sarcosine) as the reference substrate (10 µM, 1 µCi/mL). -

Competition:

-

Control: Buffer + [

H]Gly-Sar. -

Test: Buffer + [

H]Gly-Sar + Ala-Lys (0.1 – 10 mM) .

-

-

Incubation: 10 minutes at 37°C (linear uptake phase).

-

Termination: Aspirate and wash 3x with ice-cold PBS (stops transport).

-

Lysis & Counting: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM.

-

Calculation: Calculate

of Ala-Lys against Gly-Sar. Convert to

Workflow Visualization

Figure 2: Decision matrix for experimental characterization of Alanyllysine.

Applications in Drug Development

The Ala-Lys motif is a structural template for Prodrug Design . By coupling a poorly absorbed drug (with a free carboxyl or amino group) to an Alanine or Lysine residue, developers can target PEPT1.

-

Lysine-Based Prodrugs: The

-amino group of Lysine offers a conjugation site. However, PEPT1 prefers the N-terminus to be free. Therefore, the drug is often conjugated to the side chain or the C-terminus, preserving the Ala-Lys dipeptide backbone structure. -

Renal Targeting: Utilizing the high affinity of PEPT2 for Ala-Lys analogs allows for targeted delivery of drugs to the renal proximal tubule, potentially for treating renal cell carcinoma or cystinuria.

References

-

Mackenzie, B., et al. (1996).[7] "Mechanisms of the human intestinal H+/peptide cotransporter hPEPT1." Journal of Biological Chemistry. Link

-

Terada, T., & Inui, K. (2004). "Peptide transporters: structure, function, regulation and new drug targets."[7] Current Drug Targets. Link

-

Brandsch, M. (2010).[6] "Transport of drugs by intestinal peptide transporters: PEPT1 and other transporters." Expert Opinion on Drug Metabolism & Toxicology. Link

-

Smith, D. E., et al. (2013).[8] "Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications." Molecular Aspects of Medicine. Link

-

Meredith, D. (2009). "The mammalian proton-coupled peptide cotransporter PepT1: Sitting on the fence?" Philosophical Transactions of the Royal Society B. Link

Sources

- 1. Membrane mechanisms for electrogenic Na(+)-independent L-alanine transport in the lizard duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological study of L-lysine transport across Triturus proximal tubule: evidence for Na(+)-independent entry and Na(+)-dependent exit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Quantitative Structure–Activity Relationship for Translocation of Tripeptides via the Human Proton-Coupled Peptide Transporter, hPEPT1 (SLC15A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proton‐coupled oligopeptide transporter 1 plays a major role in the intestinal permeability and absorption of 5‐aminolevulinic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Guide to Enzymatic Hydrolysis Assays for the Dipeptide Alanyl-lysine: Principles, Protocols, and Data Interpretation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The enzymatic hydrolysis of dipeptides is a fundamental process in protein metabolism, cellular signaling, and drug discovery. Alanyl-lysine, a simple dipeptide, serves as a canonical substrate for various exopeptidases, making it an excellent model for studying enzyme kinetics, inhibitor screening, and the metabolic stability of peptide-based therapeutics. This guide provides a comprehensive overview of the principles governing the enzymatic cleavage of Alanyl-lysine and presents detailed, validated protocols for its quantification. We will explore two primary methodologies: a high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach and a robust, high-throughput ninhydrin-based colorimetric assay. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully design, execute, and interpret enzymatic hydrolysis assays for Alanyl-lysine.

Scientific Principles & Strategic Overview

The enzymatic hydrolysis of Alanyl-lysine involves the cleavage of the peptide bond between the alanine and lysine residues, yielding the individual constituent amino acids. This reaction is catalyzed by a class of enzymes known as exopeptidases, which cleave terminal amino acids from a polypeptide chain.

The Catalytic Reaction

The core reaction is straightforward:

Alanyl-lysine + H₂O ---(Enzyme)---> Alanine + Lysine

The enzymes responsible typically belong to the aminopeptidase family, which cleaves the N-terminal amino acid. A prominent example is Dipeptidyl Peptidase IV (DPP4, also known as CD26), a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides containing an L-alanine or L-proline at the penultimate position.[1][2] Given that Alanyl-lysine presents alanine at the N-terminus, it is a suitable substrate for enzymes with this specificity.[3]

Assay Design Philosophy

A robust enzymatic assay hinges on the accurate measurement of changes in the concentration of either the substrate (Alanyl-lysine) or the products (Alanine and Lysine) over time. The choice of detection method dictates the assay's sensitivity, specificity, and throughput.

-

Direct Quantification (Chromatographic Methods): Techniques like LC-MS/MS provide the most unambiguous data by physically separating the dipeptide from its constituent amino acids and quantifying each species directly.[4][5][6] This is the gold standard for specificity and is essential for complex biological matrices.

-

Indirect Quantification (Spectroscopic Methods): These methods rely on detecting a chemical property of the products. The hydrolysis of Alanyl-lysine results in a net increase of one free primary amino group. This change can be quantified using chemical reagents that react with primary amines to produce a colored or fluorescent product.[7][]

The following diagram illustrates the fundamental workflow for an enzymatic hydrolysis assay.

Caption: General workflow for Alanyl-lysine enzymatic hydrolysis assay.

Methodologies and Protocols

This section provides two distinct, detailed protocols. The first is a high-specificity LC-MS/MS method, while the second is a classic, accessible spectrophotometric assay using ninhydrin.

Protocol 1: LC-MS/MS for Direct Quantification of Alanyl-lysine, Alanine, and Lysine

This method offers unparalleled specificity, allowing for the simultaneous monitoring of substrate depletion and product formation. It is the preferred method for studies in complex biological matrices (e.g., serum, plasma, tissue homogenates).[6][9]

A. Materials and Reagents

-

Alanyl-lysine dipeptide standard

-

L-Alanine and L-Lysine analytical standards

-

Enzyme (e.g., recombinant human DPP4 or a suitable aminopeptidase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard (e.g., stable isotope-labeled Valine)

-

LC-MS grade water and acetonitrile

-

HPLC column suitable for polar molecule separation (e.g., HILIC or a C18 column with an appropriate ion-pairing agent)

-

Triple quadrupole mass spectrometer

B. Step-by-Step Protocol

-

Preparation of Standards: Prepare 10 mM stock solutions of Alanyl-lysine, Alanine, and Lysine in LC-MS grade water. Create a calibration curve by serial dilution of these stocks in the assay buffer.

-

Enzyme Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, add 50 µL of Assay Buffer.

-

Add 25 µL of the enzyme solution (pre-diluted in Assay Buffer to the desired concentration). To a "no-enzyme" control tube, add 25 µL of Assay Buffer instead.

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 25 µL of the Alanyl-lysine substrate solution (e.g., to a final concentration of 1 mM).

-

-

Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Reaction Quenching: Immediately transfer the 20 µL aliquot into a new tube containing 180 µL of cold Quenching Solution. Vortex thoroughly to stop the enzymatic reaction and precipitate proteins.

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C to pellet precipitated material.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Develop a chromatographic method to separate Alanyl-lysine, Alanine, and Lysine. HILIC columns often provide excellent separation for these polar analytes.[10]

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte at each time point.

-

Using the standard curve, convert the peak area ratios (analyte/internal standard) to concentrations (µM).

-

Plot the concentration of Alanyl-lysine decreasing over time and the concentrations of Alanine and Lysine increasing over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the product formation curve.

-

Protocol 2: Ninhydrin-Based Spectrophotometric Assay

This colorimetric assay is a robust and cost-effective method suitable for high-throughput screening in purified systems. It is based on the reaction of ninhydrin with the primary amino groups of the liberated Alanine and Lysine, which produces a deep purple color (Ruhemann's purple) that absorbs light at 570 nm.[11][12][13]

A. Materials and Reagents

-

Alanyl-lysine dipeptide

-

L-Alanine and L-Lysine standards

-

Enzyme of interest

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.5)

-

Ninhydrin Reagent: Dissolve 2 g of ninhydrin and 0.3 g of hydrindantin in 75 mL of dimethyl sulfoxide (DMSO). Add 25 mL of 4 M Lithium Acetate buffer (pH 5.2) and mix well. Store in a dark bottle at 4°C. Caution: Ninhydrin is a strong oxidizing agent and should be handled with care.[7]

-

Dilution Solvent: 50% (v/v) ethanol in water.

-

96-well microplate and a microplate reader capable of measuring absorbance at 570 nm.

B. Step-by-Step Protocol

-

Standard Curve Preparation:

-

Prepare a 10 mM stock solution of an equimolar mix of L-Alanine and L-Lysine in Assay Buffer.

-

Create a standard curve by serially diluting the stock solution in Assay Buffer to achieve concentrations from 0 to 2 mM (representing the total concentration of free amino acids).

-

-

Enzyme Reaction Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of enzyme solution to the "test" wells. Add 25 µL of Assay Buffer to the "control" and "standard curve" wells.

-

Add 25 µL of Alanyl-lysine substrate solution to the "test" and "no-enzyme control" wells. Add 25 µL of the appropriate standard dilution to the "standard curve" wells.

-

The final volume in each well should be 100 µL.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), during which the reaction proceeds linearly.

-

Color Development:

-

Stop the reaction by adding 100 µL of the Ninhydrin Reagent to every well.

-

Seal the plate and place it in a heating block or oven at 95°C for 20 minutes.[11]

-

Cool the plate to room temperature.

-

Add 100 µL of the Dilution Solvent to each well to ensure the colored product is fully dissolved.

-

-

Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no amino acid) from all standard and sample readings.

-

Plot the net absorbance of the standards versus their known concentration to generate a standard curve.

-

Determine the concentration of amino acids produced in the "test" wells by interpolating their net absorbance from the standard curve.

-

Subtract the value from the "no-enzyme" control to account for any non-enzymatic hydrolysis or background signal.

-

The resulting concentration represents the amount of dipeptide hydrolyzed.

-

Caption: The enzymatic cleavage of Alanyl-lysine into its products.

Data Presentation and Method Comparison

Effective data presentation is crucial for interpretation. Below are examples of how to structure your results.

Table 1: Example Enzyme Kinetic Parameters

| Parameter | Value | Unit | Method |

| Kₘ (Michaelis Constant) | 1.2 ± 0.15 | mM | LC-MS/MS |

| Vₘₐₓ (Maximum Velocity) | 250 ± 10 | µmol/min/mg | LC-MS/MS |

| k꜀ₐₜ (Turnover Number) | 41.7 | s⁻¹ | LC-MS/MS |

| k꜀ₐₜ/Kₘ (Catalytic Efficiency) | 3.47 x 10⁴ | M⁻¹s⁻¹ | LC-MS/MS |

Table 2: Comparison of Analytical Methods

| Feature | LC-MS/MS Method | Ninhydrin Method |

| Principle | Direct mass-based quantification | Colorimetric detection of primary amines |

| Specificity | Very High (distinguishes substrate, products, and isomers) | Low (detects all primary amines) |

| Sensitivity | High (nanomolar to picomolar) | Moderate (micromolar) |

| Throughput | Low to Medium | High (96/384-well plate compatible) |

| Matrix Compatibility | Excellent (suitable for serum, plasma, etc.) | Poor (interference from other amines) |

| Equipment Cost | High | Low |

| Best For | Mechanistic studies, PK/PD, complex samples | High-throughput screening, purified systems |

Conclusion and Best Practices

The selection of an appropriate assay for Alanyl-lysine hydrolysis depends on the specific research question. For detailed kinetic analysis, inhibitor characterization, or studies in complex biological fluids, the specificity and sensitivity of LC-MS/MS are indispensable.[5][14] For high-throughput screening of enzyme libraries or inhibitors in a purified system, the ninhydrin assay provides a cost-effective and rapid solution.[7][15]

Self-Validating System Checklist:

-

No-Enzyme Control: Always include a sample with substrate but no enzyme to measure non-enzymatic hydrolysis.

-

No-Substrate Control: A sample with enzyme but no substrate is crucial to correct for any background signal from the enzyme preparation.

-

Linearity: Ensure the reaction is measured within the linear range with respect to both time and enzyme concentration.

-

Standard Curve: A fresh standard curve should be run with every experiment to ensure accurate quantification.

By understanding the underlying principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can generate reliable and reproducible data on the enzymatic hydrolysis of Alanyl-lysine.

References

-

Carillo, Y., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. PMC. [Link]

-

Amrita Virtual Labs. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Retrieved from Virtual Labs website. [Link]

-

Life Technologies (India). (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from Life Technologies website. [Link]

-

Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit. Retrieved from Elabscience website. [Link]

-

ResearchGate. (n.d.). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link]

-

Ozawa, H., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

-

Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

-

ResearchGate. (n.d.). Fluorescent indicators for amino acids. Retrieved from ResearchGate. [Link]

-

BYJU'S. (2019). Ninhydrin test. Retrieved from BYJU'S website. [Link]

-

Cheng, Z., & Li, L. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. [Link]

-

Shodex HPLC Columns. (n.d.). LC/MS Analysis of Low Molecular Weight Peptides (VC-50 2D). Retrieved from Shodex website. [Link]

-

Kenny, J. (2004). Membrane alanyl aminopeptidase. PMC. [Link]

-

John, H., et al. (2004). Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry. PubMed. [Link]

-

Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved from Agilent website. [Link]

Sources

- 1. promega.com [promega.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. Membrane alanyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. shodex.com [shodex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Virtual Labs [biotech01.vlabs.ac.in]

- 13. microbenotes.com [microbenotes.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. byjus.com [byjus.com]

Mass spectrometry sample preparation for Alanyllysine hydrogen chloride

Application Note: High-Retention HILIC-MS/MS Workflow for Alanyllysine Hydrogen Chloride

Executive Summary & Scientific Rationale

Alanyllysine (Ala-Lys) is a hydrophilic dipeptide often analyzed as a marker of protein catabolism, a nutrient supplement precursor, or a degradation product in peptide therapeutics. As a hydrochloride salt (Ala-Lys HCl), the molecule is highly polar and zwitterionic, presenting significant challenges for traditional Reversed-Phase Liquid Chromatography (RPLC). On standard C18 columns, Ala-Lys elutes in the void volume, leading to severe ion suppression from unretained matrix salts.

This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with tandem mass spectrometry (MS/MS). Unlike ion-pairing methods that contaminate MS sources, this HILIC workflow ensures robust retention, sharp peak shapes, and maximal sensitivity (E-E-A-T).

Physicochemical Profile & Experimental Implications

Understanding the molecule is the first step in protocol design. Ala-Lys is defined by its basic lysine side chain and high water solubility.

| Property | Value | Experimental Implication |

| Formula | C | Highly polar; requires organic precipitation or HILIC. |

| MW (Free Base) | 217.27 Da | Low mass range; background noise (chemical interference) is a risk. |

| pKa Values | At pH < 2 (mobile phase), it exists as a dication | |

| LogP | ~ -3.6 (Hydrophilic) | Critical: Will not retain on C18 without ion-pairing reagents. |

| Solubility | >100 mg/mL (Water) | Stock solutions must be aqueous; organic diluents may cause precipitation. |

Reagents and Materials

-

Analyte: Alanyllysine HCl (Reference Standard).

-

Internal Standard (IS): Ala-Lys-

C -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Human Plasma (K

EDTA) or Serum.[2][3]

Protocol 1: Stock & Working Solution Preparation

Causality: The HCl salt form is hygroscopic. Accurate weighing requires rapid handling.

-

Primary Stock (1 mg/mL): Dissolve Ala-Lys HCl in 50:50 Water:Methanol (v/v) .

-

Why: Pure water invites microbial growth; 100% organic may precipitate the salt. 50% organic ensures solubility and stability at -20°C.

-

-

Internal Standard Stock: Prepare at 10 µg/mL in the same solvent.

-

Working Standard: Dilute Primary Stock with Acetonitrile:Water (90:10 v/v) to match the initial mobile phase conditions of HILIC.

-

Critical: Injecting a 100% aqueous sample into a HILIC column causes "solvent washout" (peak distortion). The sample solvent must match the high-organic mobile phase.

-

Protocol 2: Sample Preparation (Protein Precipitation)

Strategy: Solid Phase Extraction (SPE) is often overkill for dipeptides. Protein Precipitation (PPT) with high organic content is cost-effective and compatible with HILIC injection solvents.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

-

Acidification: Formic acid disrupts protein-peptide binding and ensures the analyte is protonated.

-

-

Vortex: High speed for 30 seconds.

-

Centrifugation: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the supernatant to a new vial.

-

Do NOT evaporate/reconstitute. The supernatant is already ~80% ACN, which is perfect for HILIC injection. Evaporation often leads to redissolution issues with polar salts.

-

-

Injection: Inject 2–5 µL directly into the LC-MS.

Visual Workflow: Sample Preparation

Caption: Optimized "Dilute-and-Shoot" Protein Precipitation workflow for HILIC compatibility.

Protocol 3: LC-MS/MS Method Parameters

Chromatography (HILIC Mode)

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).

-

Rationale: Amide phases retain polar amines via hydrogen bonding and partition mechanisms, superior to bare silica for peak shape.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Buffer: Essential to control the ionization state of the silica surface and the analyte.

-

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]

-

Gradient:

-

0.0 min: 90% B (High organic loads sample onto column head).

-

5.0 min: 50% B (Elution of dipeptide).

-

5.1 min: 40% B (Wash).

-

7.0 min: 90% B (Re-equilibration - Critical for HILIC).

-

Mass Spectrometry (ESI+)

-

Source: Electrospray Ionization (Positive).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C (High temp needed for aqueous mobile phases).

-

MRM Transitions:

| Analyte | Precursor ( | Product ( | Type | Collision Energy (eV) |

| Ala-Lys | 218.2 | 84.1 | Quantifier (Lys immonium) | 25 |

| Ala-Lys | 218.2 | 147.1 | Qualifier (y1 ion) | 18 |

| Ala-Lys | 218.2 | 129.1 | Qualifier (y1 - NH | 22 |

Mechanistic Note: The fragmentation of Ala-Lys is dominated by the formation of the Lysine immonium ion (

Visual Logic: MS Fragmentation Pathway

Caption: Fragmentation pathway of Alanyllysine showing primary transitions used for MRM quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is robust, perform these checks:

1. Matrix Effect Evaluation:

-

Compare the peak area of Ala-Lys spiked into extracted plasma vs. Ala-Lys in neat solvent.

-

Acceptance: Matrix Factor should be between 0.8 and 1.2. If < 0.8 (suppression), increase the dilution factor in Step 6 of Sample Prep (e.g., dilute 1:1 with ACN).

2. Carryover Check:

-

Because Lysine is basic, it may stick to glass vials or injector needles.

-

Solution: Use Polypropylene vials. Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid .

3. Retention Time Drift:

-

HILIC is sensitive to equilibration. Ensure at least 2–3 minutes of re-equilibration at high organic (90% B) between injections.

References

-

Waters Corporation. Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography.Link

-

Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[5]Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7016106, Ala-Lys.Link

-

Struys, E. A., et al. Simultaneous detection of lysine metabolites by a single LC–MS/MS method. SpringerPlus, 2016. Link

-

Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 1990. Link

Sources

Utilizing Alanyl-lysine HCl for the Characterization of PEPT1 Transporter Activity and Inhibition

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human proton-coupled oligopeptide transporter 1 (PEPT1, or SLC15A1) is a critical membrane protein responsible for the absorption of dietary di- and tripeptides in the small intestine.[1][2] Its broad substrate specificity also makes it a key pathway for the oral absorption of numerous peptidomimetic drugs, including β-lactam antibiotics and ACE inhibitors.[1][3] Consequently, understanding the interaction of new chemical entities (NCEs) with PEPT1 is a fundamental aspect of drug discovery and development. This guide provides a comprehensive framework for using Alanyl-lysine, a stable dipeptide, as a probe substrate to investigate PEPT1-mediated transport. We present detailed protocols for conducting uptake and competitive inhibition assays in PEPT1-expressing cell models, such as Caco-2, along with methodologies for data analysis and interpretation. The principles and workflows outlined herein offer a robust system for identifying NCEs as potential substrates or inhibitors of PEPT1, thereby aiding in the prediction of oral bioavailability and potential drug-drug interactions.

Introduction and Scientific Principle

PEPT1 is a high-capacity, low-affinity symporter that couples the influx of di- and tripeptides to the electrochemical proton gradient across the apical membrane of intestinal enterocytes.[2][4] This proton-coupled mechanism allows for the active transport of substrates against their concentration gradient.[2][5][6] The transporter's physiological role is central to nitrogen absorption, and its pharmacological importance is well-established for drug delivery.[1][7]

The Caco-2 cell line, a human colorectal adenocarcinoma cell line, spontaneously differentiates into a polarized monolayer of enterocytes that express many of the transporters found in the small intestine, including PEPT1.[8][9][10] This makes it a widely accepted and physiologically relevant in vitro model for studying intestinal drug absorption.[11][12]

This application note details an assay based on the principle of competitive inhibition. By measuring the uptake of a known PEPT1 substrate, Alanyl-lysine, in the presence and absence of a test compound, one can determine if the compound interacts with the transporter. A significant reduction in Alanyl-lysine uptake suggests that the test compound is either a substrate that competes for the same binding site or an inhibitor of the transporter.

Scientist's Note (Causality behind choices): Alanyl-lysine is an excellent probe substrate because it is a simple, stable dipeptide recognized with high affinity by PEPT1. Its two primary amine groups (one at the N-terminus and one on the lysine side chain) make it highly polar and membrane-impermeable in the absence of a specific transporter, thus minimizing confounding passive diffusion. Its quantification via LC-MS/MS is straightforward and sensitive.

Caption: PEPT1-mediated transport of Alanyl-lysine coupled with a proton (H+), and potential inhibition by a test compound.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Caco-2 Cell Line (e.g., ATCC® HTB-37™) | ATCC | Use cells between passages 30-50 for consistent PEPT1 expression.[11] |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco/Thermo Fisher | High glucose, with L-glutamine. |

| Fetal Bovine Serum (FBS), Qualified | Gibco/Thermo Fisher | Heat-inactivated. |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco/Thermo Fisher | Standard cell culture antibiotic. |

| Non-Essential Amino Acids (NEAA) | Gibco/Thermo Fisher | |

| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | For cell passaging. |

| Transwell® Permeable Supports | Corning | 12-well or 24-well format, 0.4 µm pore size, polycarbonate membrane. |

| Alanyl-lysine hydrochloride (Ala-Lys HCl) | Sigma-Aldrich | Probe substrate. |

| Glycyl-sarcosine (Gly-Sar) | Sigma-Aldrich | Positive control inhibitor/substrate.[13][14] |

| Hank's Balanced Salt Solution (HBSS) | Gibco/Thermo Fisher | Used as base for transport buffer. |

| MES Hydrate (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | Buffer component for acidic pH. |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Sigma-Aldrich | Buffer component for physiological pH. |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | For sample extraction and mobile phase. |

| Formic Acid (LC-MS Grade) | Fisher Scientific | For mobile phase. |

| Ultrapure Water | Millipore Milli-Q | |

| 96-well plates for cell lysis and analysis | VWR/Corning |

Experimental Protocols

Caco-2 Cell Culture and Seeding

Rationale: Caco-2 cells require 21-28 days post-confluence on semi-permeable supports to differentiate into a polarized monolayer that adequately expresses apical transporters like PEPT1 and forms tight junctions, mimicking the intestinal barrier.[9]

-

Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C, 5% CO₂, and 95% humidity.

-

Passaging: Sub-culture cells every 3-4 days (at 80-90% confluency) using 0.25% Trypsin-EDTA.

-

Seeding on Transwells: Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

Differentiation: Culture the cells for 21-28 days, changing the medium in both apical and basolateral chambers every 2-3 days. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) (optional but recommended).

Preparation of Assay Solutions

-

Transport Buffer (pH 6.0): HBSS supplemented with 10 mM MES. Adjust pH to 6.0 with NaOH/HCl. This acidic buffer mimics the gut lumen environment and provides the proton gradient necessary to drive PEPT1 transport.[14][15]

-

Wash Buffer (pH 7.4): HBSS supplemented with 10 mM HEPES. Adjust pH to 7.4.

-

Stop Solution (Ice-cold): Wash Buffer (pH 7.4) kept at 4°C. The cold temperature immediately halts all active transport processes.

-

Substrate Stock (100 mM Ala-Lys): Dissolve Alanyl-lysine HCl in ultrapure water. Store at -20°C.

-

Inhibitor Stocks (e.g., 100 mM Gly-Sar): Dissolve inhibitors/test compounds in a suitable solvent (e.g., water, DMSO). Prepare a concentration series.

Protocol: Competitive Inhibition Assay

Workflow Rationale: This workflow is designed to ensure that the measured uptake is specific to the experimental conditions. The pre-incubation step starves the cells of residual amino acids/peptides, the timed incubation provides a linear uptake rate, and the ice-cold stop solution provides a precise endpoint.

Caption: Step-by-step workflow for the PEPT1 competitive inhibition assay.

Step-by-Step Procedure:

-

Remove culture medium from the apical and basolateral chambers of the Transwell® plates.

-

Wash the apical side of the monolayers twice with 0.5 mL of pre-warmed (37°C) Wash Buffer (pH 7.4).

-

Add 0.5 mL of pre-warmed (37°C) Transport Buffer (pH 6.0) to the apical side and incubate for 20 minutes at 37°C to equilibrate the cells and establish the proton gradient.

-

Aspirate the pre-incubation buffer.

-

Initiate the transport reaction by adding the appropriate treatment solution to the apical chamber.

-

Control (Total Uptake): Transport Buffer + Alanyl-lysine (e.g., 50 µM, a concentration near its Kₘ).

-

Test Compound: Transport Buffer + Alanyl-lysine (50 µM) + varying concentrations of the test compound.

-

Positive Control: Transport Buffer + Alanyl-lysine (50 µM) + varying concentrations of Gly-Sar.

-

Negative Control (Passive Diffusion): To differentiate passive from active transport, include a condition where uptake is measured at 4°C or in the presence of a high concentration of a known inhibitor (e.g., 50 mM Gly-Leu).[16]

-

-

Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake, determined in preliminary experiments.

-

Terminate the uptake by rapidly aspirating the solution from the apical chamber and immediately adding 1 mL of ice-cold Stop Buffer.

-

Wash the monolayer twice more with 1 mL of ice-cold Stop Buffer.

-

After the final wash, aspirate all buffer and lyse the cells by adding a specific volume of lysis solution (e.g., 200 µL of 80:20 Acetonitrile:Water containing an internal standard for LC-MS/MS).

-

Agitate for 20 minutes, then collect the cell lysate for analysis.

-

Normalize the data to the protein content of each well, determined by a standard protein assay (e.g., BCA) performed on a parallel plate or after lysate collection.

Analytical Method: LC-MS/MS Quantification

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[13][17][18]

-

Sample Preparation: Precipitate proteins from the cell lysate by centrifugation (e.g., 14,000 rpm for 10 min at 4°C). Transfer the supernatant to a new 96-well plate for injection.

-

Chromatography: Use a column suitable for polar molecules, such as a HILIC (Hydrophilic Interaction Chromatography) column.[17]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions:

-

Alanyl-lysine: The parent ion (Q1) will be its [M+H]⁺ mass. The fragment ion (Q3) would be determined by infusion and fragmentation of a pure standard.

-

Internal Standard: A stable isotope-labeled Alanyl-lysine or a similar, non-endogenous amino acid/dipeptide.[17]

-

-

-

Quantification: Create a standard curve by spiking known concentrations of Alanyl-lysine into the lysis buffer used for the experimental samples. Quantify the amount of Alanyl-lysine in the cell lysates against this curve.

Data Analysis and Interpretation

The primary output is the intracellular concentration of Alanyl-lysine, which is then used to calculate the uptake rate.

Uptake Rate (pmol/mg protein/min) = (Concentration of Ala-Lys in lysate × Lysate Volume) / (Protein amount × Incubation Time)

The inhibition data is then plotted as % Control Uptake vs. the logarithm of the inhibitor concentration.

% Control Uptake = (Uptake rate with inhibitor / Uptake rate without inhibitor) × 100

This sigmoidal dose-response curve can be fitted using non-linear regression (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific Alanyl-lysine uptake.

Example Data Tables

Table 1: Validation of Alanyl-lysine Uptake This table demonstrates that the uptake is time-dependent and significantly reduced by a known PEPT1 inhibitor, confirming a transporter-mediated process.

| Condition | Incubation Time (min) | Alanyl-lysine Uptake (pmol/mg protein) |

| Control (37°C) | 5 | 150.5 ± 12.1 |

| Control (37°C) | 10 | 310.2 ± 25.6 |

| Control (37°C) | 20 | 595.8 ± 48.9 |

| + 20 mM Gly-Sar (37°C) | 10 | 45.3 ± 5.5 |

| Control (4°C) | 10 | 25.1 ± 3.9 |

Table 2: Example IC₅₀ Determination for a Test Compound This table provides example data for generating a dose-response curve to calculate the IC₅₀ value.

| Test Compound Conc. (µM) | % Control Uptake |

| 0 (Control) | 100 |

| 1 | 95.2 |

| 10 | 85.1 |

| 50 | 52.3 |

| 100 | 28.4 |

| 500 | 10.1 |

| 1000 | 5.6 |

| Calculated IC₅₀ | ~55 µM |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High variability between replicates | Inconsistent cell monolayer; Pipetting errors; Inconsistent timing. | Ensure consistent cell seeding density and differentiation time. Use multichannel pipettes for simultaneous additions. Practice timing of stop solution addition. |

| Low overall uptake | Poor PEPT1 expression; Inactive cells; Incorrect buffer pH. | Verify PEPT1 expression via RT-PCR or Western blot. Ensure cells are healthy and not over-passaged. Double-check pH of Transport Buffer (must be ~6.0). |

| No inhibition by positive control (Gly-Sar) | Assay conditions incorrect; Degraded inhibitor stock. | Confirm pH gradient is established. Prepare fresh inhibitor stocks. |

| High background (4°C) uptake | Cell monolayer is not intact (leaky); Substrate is binding non-specifically to the plastic. | Check TEER values to confirm monolayer integrity. Pre-treat plates with a blocking agent like BSA (test for interference first). |

Conclusion

This application note provides a robust and scientifically grounded protocol for assessing the interaction of test compounds with the PEPT1 transporter using Alanyl-lysine as a probe substrate. By employing a well-differentiated Caco-2 cell model and sensitive LC-MS/MS analytics, researchers can reliably determine IC₅₀ values. This data is invaluable for early-stage drug development, helping to select candidates with favorable absorption properties and to anticipate potential drug-drug interactions mediated by PEPT1.

References

-

The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence?. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein. Pharmaceutical Research. [Link]

-

PEPT1 - Transporters. Solvo Biotechnology. [Link]

-

Spatial expression patterns of peptide transporters in the human and rat gastrointestinal tracts, Caco-2 in vitro cell culture model, and multiple human tissues. The AAPS Journal. [Link]

-

The mechanism of mammalian proton-coupled peptide transporters. eLife. [Link]

-

Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin. Journal of Pharmaceutical Sciences. [Link]

-

Concentration-dependent inhibition of the Gly-Sar uptake in the CHO-hPepT1-M5 clone by Gly-Pro. ResearchGate. [Link]

-

Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. International Journal of Molecular Sciences. [Link]

-

Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

-

Hormonal regulation of dipeptide transporter (PepT1) in Caco-2 cells with normal and anoxia/reoxygenation management. World Journal of Gastroenterology. [Link]

-

Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney. American Journal of Physiology-Renal Physiology. [Link]

-

inhibition of Gly-Sar uptake (Gly-Sar: 20 uM) in PEPT1-expressing CHO cells. PubChem. [Link]

-

Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. National Center for Biotechnology Information. [Link]

-

Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert Opinion on Drug Discovery. [Link]

-

A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists. Journal of Biomolecular Screening. [Link]

-

ECD of PepT1 interacts with TM1 to facilitate substrate transport. bioRxiv. [Link]

-

A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B. [Link]

-

Simultaneous detection of lysine metabolites by a single LC–MS/MS method. Metabolomics. [Link]

-

Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. The FASEB Journal. [Link]

-

Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]

-

PEPT1 Transporter Assay. BioIVT. [Link]

-

PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. Journal of Clinical Investigation. [Link]

-

Computing substrate selectivity in a peptide transporter. Cell Chemical Biology. [Link]

-

Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology. [Link]

-

Evaluation of a Thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a Novel Probe for Peptide Transporter 1. Biological and Pharmaceutical Bulletin. [Link]

-

Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology. [Link]

Sources

- 1. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. The mechanism of mammalian proton-coupled peptide transporters | eLife [elifesciences.org]

- 6. biorxiv.org [biorxiv.org]

- 7. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]

- 8. Spatial expression patterns of peptide transporters in the human and rat gastrointestinal tracts, Caco-2 in vitro cell culture model, and multiple human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormonal regulation of dipeptide transporter (PepT1) in Caco-2 cells with normal and anoxia/reoxygenation management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]

- 13. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solution-Phase Synthesis of Alanyllysine Dihydrochloride (H-Ala-Lys-OH·2HCl) from Protected Amino Acids

Abstract

This document provides a comprehensive guide for the synthesis of the dipeptide Alanyllysine as its dihydrochloride salt, a common counter-ion form for stabilizing and solubilizing peptides. The protocol details a classic solution-phase peptide synthesis (SPPS) approach, utilizing orthogonal protecting groups to ensure regioselective peptide bond formation and minimize side reactions. This guide is intended for researchers in peptide chemistry, drug discovery, and materials science, offering both detailed step-by-step protocols and the underlying chemical rationale for each procedural choice.

Introduction and Synthetic Strategy

The synthesis of peptides with defined sequences is fundamental to biochemistry and pharmaceutical development.[1] Unlike ribosomal synthesis, chemical synthesis requires a meticulous strategy of protecting reactive functional groups to prevent uncontrolled polymerization and side reactions.[2][3][4] The target molecule, L-Alanyl-L-lysine, contains three reactive functional groups: the α-amino group of alanine, the α-carboxyl group of lysine, and the ε-amino group of the lysine side chain.

Our strategy is based on a solution-phase approach using the Boc/Z (or Cbz) protecting group scheme, which is well-established for its robustness and scalability.[5][6] The core principles of this synthesis are:

-

Orthogonal Protection: We will use protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages.[7] The N-terminus of alanine will be protected with a tert-Butoxycarbonyl (Boc) group, which is acid-labile. The lysine side-chain (ε-amino) will be protected with a Benzyloxycarbonyl (Z or Cbz) group, which is removable by catalytic hydrogenation.

-

C-Terminus Protection: The carboxylic acid of lysine will be temporarily protected as a methyl ester to prevent its participation in the coupling reaction. This ester will be saponified before final deprotection.

-

Controlled Coupling: The peptide bond will be formed using a carbodiimide-mediated coupling reaction, a standard and efficient method for amide bond formation.[8][9]

The overall workflow is depicted below.

Figure 1: Overall workflow for the synthesis of Alanyllysine dihydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| L-Alanine | ≥99% | Sigma-Aldrich | Starting amino acid |

| L-Lysine hydrochloride | ≥99% | Sigma-Aldrich | Starting amino acid |

| Di-tert-butyl dicarbonate (Boc₂O) | Synthesis Grade | Sigma-Aldrich | N-terminal protection |

| Benzyl Chloroformate (Z-Cl or Cbz-Cl) | Synthesis Grade | Sigma-Aldrich | Lysine side-chain protection |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich | Coupling reagent |

| N-Hydroxysuccinimide (HOBt) | Synthesis Grade | Sigma-Aldrich | Racemization suppressant |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich | Carboxyl protection (esterification) |

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Catalyst for hydrogenolysis |

| Dioxane | Anhydrous | Sigma-Aldrich | Solvent |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Solvent |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Solvent/Reagent for esterification |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |

| Diethyl Ether | ACS Grade | Fisher Scientific | Precipitation solvent |

| Hydrochloric Acid (HCl) | Concentrated & 2M | Fisher Scientific | Salt formation and deprotection |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific | Aqueous wash |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent |

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-L-Alanine (Boc-Ala-OH)

Rationale: The α-amino group of alanine is protected with the acid-labile Boc group to prevent it from acting as a nucleophile during the coupling step.[10] This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the Boc anhydride.

-

Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq). Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Boc anhydride.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M KHSO₄. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Ala-OH as a white solid.

Protocol 2: Synthesis of Nε-Z-L-Lysine Methyl Ester Hydrochloride (H-Lys(Z)-OMe·HCl)

Rationale: Lysine's two amino groups require differential protection. The ε-amino group is protected with the Z group. Subsequently, the carboxyl group is converted to a methyl ester to prevent it from reacting with the activated alanine. Esterification is achieved via the acid chloride using thionyl chloride.

-

Nε-Z-L-Lysine: Synthesize Nε-Z-L-Lysine from L-lysine hydrochloride using the copper chelation method to temporarily protect the α-amino group, followed by reaction with benzyl chloroformate.[11]

-

Esterification: Suspend Nε-Z-L-Lysine (1.0 eq) in anhydrous methanol at -10 °C.

-

Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below -5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the solution and remove the solvent under reduced pressure.

-

Triturate the resulting oil with cold diethyl ether to induce crystallization.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Lys(Z)-OMe·HCl.

Protocol 3: Coupling to form Boc-Ala-Lys(Z)-OMe

Rationale: This step forms the peptide bond. DCC activates the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate as an active ester, which is less prone to racemization and reacts cleanly with the free α-amino group of the lysine methyl ester.[12]

Figure 2: DCC/HOBt coupling mechanism.

-

Dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, suspend H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Filter the DCU precipitate from the first flask directly into the neutralized lysine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Filter off any further DCU precipitate that has formed.

-

Wash the organic solution sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

-

Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Protocol 4: Saponification of the Methyl Ester

Rationale: The methyl ester protecting the C-terminus is removed by base-catalyzed hydrolysis (saponification) to reveal the free carboxylic acid required for the final peptide.

-

Dissolve the protected dipeptide, Boc-Ala-Lys(Z)-OMe (1.0 eq), in a 3:1 mixture of THF/water.

-

Cool to 0 °C and add 1M LiOH (aq) (1.2 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Concentrate the mixture in vacuo to remove the THF.

-

Acidify the remaining aqueous solution to pH 3 with 1M HCl (aq) at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-Ala-Lys(Z)-OH.

Protocol 5: Final Deprotection and Salt Formation

Rationale: This final two-step process removes all protecting groups. First, the Z group is cleaved by catalytic hydrogenation.[6] This method is clean and efficient. Second, the acid-labile Boc group is removed with HCl, which also protonates the two free amino groups to form the final dihydrochloride salt.[13]

-

Hydrogenolysis (Z-group removal): Dissolve Boc-Ala-Lys(Z)-OH (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst (approx. 10% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete removal of the Z group.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate in vacuo.

-

Acidolysis and Salt Formation (Boc-group removal): Dissolve the resulting solid in a minimal amount of methanol.

-

Add a 4M solution of HCl in dioxane (or an ethereal HCl solution) in excess.

-

Stir for 1-2 hours at room temperature. The product will precipitate.

-

Add diethyl ether to complete the precipitation.

-

Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under high vacuum to yield H-Ala-Lys-OH·2HCl as a white, hygroscopic solid.

Purification and Characterization

The crude peptide obtained after synthesis contains impurities from side reactions and incomplete steps.[14]

-

Purification: The final product is typically purified by recrystallization from a solvent system like methanol/diethyl ether. For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method, using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14][15] If HPLC is used, a subsequent salt exchange step may be necessary to obtain the hydrochloride form.

-

Characterization:

-

HPLC: To assess purity (>95% is typical for research applications).

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the dipeptide.

-

NMR (¹H, ¹³C): To confirm the structure and stereochemical integrity.

-

| Parameter | Expected Value for H-Ala-Lys-OH·2HCl |

| Molecular Formula | C₉H₂₁Cl₂N₃O₃ |

| Molecular Weight | 306.19 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95% |

| Mass (ESI-MS [M+H]⁺) | Expected: 234.16, Observed: m/z ~234.2 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Yield | Incomplete activation; moisture in solvents; steric hindrance. | Ensure anhydrous conditions. Increase coupling time. Consider a more potent coupling reagent like HATU or HBTU.[8][16] |

| Racemization During Coupling | Over-activation; presence of excess base. | Ensure HOBt is used with DCC. Use a non-coordinating base like DIPEA or N-Methylmorpholine (NMM).[12] |

| Incomplete Z-group Deprotection | Catalyst poisoning or deactivation. | Use fresh catalyst. Ensure the substrate is free of sulfur-containing impurities. Increase hydrogen pressure. |

| Incomplete Boc-group Deprotection | Insufficient acid or reaction time. | Increase reaction time or use a stronger acid solution (e.g., neat TFA, then evaporate and treat with HCl).[10] |

References

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

Baran, P. et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

- Google Patents. (2002).

-

AAPPTec. Coupling Reagents. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

RSC Publishing. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]

-

National Center for Biotechnology Information. (n.d.). Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels. [Link]

-

University of Glasgow. (n.d.). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Bio-protocol. (2025). Peptide Synthesis. [Link]

-

Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]

- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

BioPharmaSpec. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

Sources

- 1. biomatik.com [biomatik.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. jpt.com [jpt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 12. bachem.com [bachem.com]

- 13. genscript.com [genscript.com]

- 14. bachem.com [bachem.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Enhancing Cellular Proliferation and Protein Synthesis through Dipeptide Supplementation: A Guide to Utilizing Alanyllysine HCl

An Application Note and Protocol for the Supplementation of Cell Culture Media with Alanyllysine HCl

Abstract

The pursuit of optimal cell culture conditions is a cornerstone of reproducible and high-fidelity in vitro research. While basal media provide a foundational nutrient profile, supplementation is often necessary to meet the specific metabolic demands of different cell lines and experimental contexts.[1] This application note details the rationale and provides a comprehensive protocol for the supplementation of cell culture media with Alanyllysine HCl, a stabilized dipeptide of L-alanine and the essential amino acid L-lysine. By leveraging the principles of dipeptide transport and enhanced stability, Alanyllysine HCl offers a potential solution to the limitations of free amino acid supplementation, aiming to improve cell growth, viability, and protein production. This guide is intended for researchers, scientists, and drug development professionals seeking to refine their cell culture systems.

Introduction: The Case for Dipeptide Supplementation

Standard cell culture media are often supplemented with free amino acids to support robust cellular growth and function. However, some amino acids, like L-glutamine, are known for their limited stability in aqueous solutions, leading to degradation and the production of toxic byproducts such as ammonia.[2] This instability can compromise the culture environment and negatively impact cellular health and experimental outcomes.